Methyl 3,4-dichloro-5-nitro-2-furoate

Mutagenicity Nitroreductase Structure-Activity Relationship (SAR)

Methyl 3,4-dichloro-5-nitro-2-furoate (CAS 122587-23-9) is a polysubstituted nitrofuran derivative recognized in primary research as a defined small-molecule probe for nitroreductase-dependent mutagenicity mechanisms. Its core structure features a methyl ester at position 2, chlorine atoms at positions 3 and 4, and a nitro group at position 5 on the furan ring.

Molecular Formula C6H3Cl2NO5
Molecular Weight 239.99 g/mol
CAS No. 122587-23-9
Cat. No. B050423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,4-dichloro-5-nitro-2-furoate
CAS122587-23-9
Molecular FormulaC6H3Cl2NO5
Molecular Weight239.99 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=C(O1)[N+](=O)[O-])Cl)Cl
InChIInChI=1S/C6H3Cl2NO5/c1-13-6(10)4-2(7)3(8)5(14-4)9(11)12/h1H3
InChIKeyAUKVSIJCWIMUMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specifications for Methyl 3,4-Dichloro-5-Nitro-2-Furoate (CAS 122587-23-9) as a Defined Mutagenicity Probe and Synthetic Intermediate


Methyl 3,4-dichloro-5-nitro-2-furoate (CAS 122587-23-9) is a polysubstituted nitrofuran derivative recognized in primary research as a defined small-molecule probe for nitroreductase-dependent mutagenicity mechanisms [1]. Its core structure features a methyl ester at position 2, chlorine atoms at positions 3 and 4, and a nitro group at position 5 on the furan ring . This specific substitution pattern imparts distinct electronic and steric properties, strongly differentiating its metabolic reduction and biological activation profiles from non-chlorinated nitrofurans and other 3,4-dichloro-5-nitrofuran analogs [1].

Why Methyl 3,4-Dichloro-5-Nitro-2-Furoate Cannot Be Assumed Interchangeable with Other Nitrofuran Esters or Dichloro-Furoates


The simultaneous presence of two electron-withdrawing chlorine atoms adjacent to the nitro group on the furan ring profoundly alters the reduction potential and metabolic fate of this compound compared to mono-chlorinated or non-halogenated nitrofuran analogs [1]. In vitro mutagenicity studies demonstrate that substitution at the 3 and 4 positions is not interchangeable: the 3,4-dichloro-5-nitro-2-acetylfuran (I) and 3,4-dichloro-5-nitro-2-bromoacetylfuran (II) analogs exhibit opposite behavior to the methyl ester (III) in critical nitroreductase-deficient assays [2]. Furthermore, the reduced amino and oxime metabolites of this specific ester are non-mutagenic, whereas the parent nitro compound retains high mutagenic potential, establishing that minor structural modifications within the 3,4-dichloro-5-nitrofuran class lead to functionally divergent biological outcomes [2]. Such data invalidate any assumption of class-level interchangeability for research procurement.

Quantitative Differentiation Evidence for Methyl 3,4-Dichloro-5-Nitro-2-Furoate vs. Closest Analogs


Inverted Mutagenic Response in Nitroreductase-Deficient Salmonella TA100NR: Methyl Ester vs. Acetyl and Bromoacetyl Analogs

In a direct head-to-head comparison using the standard Ames plate incorporation assay, methyl 3,4-dichloro-5-nitro-2-furoate (III) exhibited a paradoxical increase in mutagenicity in the nitroreductase-deficient strain TA100NR, whereas the acetyl (I) and bromoacetyl (II) analogs showed reduced activity [1]. This inversion is a unique functional signature attributable to the methyl ester group at position 2, distinguishing it from other 3,4-dichloro-5-nitrofurans [1].

Mutagenicity Nitroreductase Structure-Activity Relationship (SAR) Nitrofuran

Lack of Mutagenic Activity of Downstream Metabolites: The Parent Nitro Compound vs. Its Amino and Oxime Reduction Products

Chemical and enzymatic reduction of methyl 3,4-dichloro-5-nitro-2-furoate yields cis- and trans-oxime isomers of methyl 3,4-dichloro-2-furoate and the corresponding 5-amino analog [1]. When tested individually in the Salmonella TA100 assay, these reduced metabolites were not mutagenic, in stark contrast to the parent nitro compound which retained strong mutagenic activity under both aerobic and anaerobic conditions [1]. This demonstrates that the intact 5-nitro group is essential for biological activation and that the compound cannot be substituted with its reduced forms [1].

Metabolic Activation Nitroreduction Metabolite Profiling Mutagenicity

Differential Mutagenic Potency Under Aerobic vs. Anaerobic Conditions: A Signature of Reductive Activation Mechanism

The mutagenic potency of methyl 3,4-dichloro-5-nitro-2-furoate is enhanced under anaerobic conditions, a behavior consistent with oxygen-sensitive nitroreduction pathways [1]. This contrasts with many classical nitrofurans where mutagenicity is attenuated in the absence of oxygen [2]. The authors specifically note that secondary superoxide or nitroanion free radicals, generated from nitroreduction, are not responsible for the mutagenicity of this compound, as evidenced by the anaerobic enhancement [1]. This mechanistic distinction is not observed for the acetyl and bromoacetyl analogs in the same class [1].

Metabolic Activation Anaerobic Metabolism Free Radical Mutagenicity Mechanism

Enhanced Stability and Reduced Byproduct Formation in Reductive Metabolism Due to 3,4-Dichloro Substitution

High-pressure liquid chromatography (HPLC) analysis of the ethyl acetate extract from incubation of methyl 3,4-dichloro-5-nitro-2-furoate with TA100 bacterial lysates revealed only four metabolites with distinct retention times (4.0, 5.7, 10.0, and 14.3 minutes) [1]. The two later-eluting metabolites were identified as the cis- and trans-oxime isomers, while no additional complex mixture or degradation products were observed [1]. In contrast, non-chlorinated nitrofurans such as methyl 5-nitro-2-furoate undergo extensive metabolic degradation yielding multiple hydroxylamino and ring-opened products, complicating mechanistic interpretation [2]. The 3,4-dichloro substitution restricts metabolic pathways, providing a cleaner, more interpretable metabolic profile [1].

Metabolic Stability Nitroreduction HPLC Metabolite Profiling Structure-Activity Relationship

Synthetic Versatility via Selective Sequential Functionalization: Ester Hydrolysis and Nucleophilic Aromatic Substitution

The methyl ester group at position 2 can be selectively hydrolyzed to the corresponding carboxylic acid (3,4-dichloro-5-nitro-2-furoic acid) under mild basic conditions without reduction of the nitro group or displacement of chlorine [1]. Additionally, the 3,4-dichloro substitution pattern enables sequential nucleophilic aromatic substitution (SNAr) reactions, where the chlorine at position 3 is more reactive than position 4 due to the adjacent ester group, allowing for chemoselective derivatization [2]. This contrasts with mono-chlorinated analogs where only one reactive site is available, limiting scaffold diversification [2].

Synthetic Chemistry Building Block Reactivity Furoate Derivatives

Validated Application Scenarios for Methyl 3,4-Dichloro-5-Nitro-2-Furoate Based on Quantitative Evidence


Mechanistic Mutagenicity and Carcinogenicity Studies on Nitroreductase-Independent Activation Pathways

The compound's unique ~4-fold increase in mutagenicity in TA100NR, coupled with anaerobic enhancement and lack of mutagenic metabolite formation, makes it an ideal probe for investigating nitroso-intermediate-mediated mutagenesis pathways that are independent of classical nitroreductase activity [1]. Researchers studying nitrofuran carcinogenicity can use this compound to dissect oxygen-sensitive activation mechanisms without confounding superoxide or nitroanion radical contributions [1].

HPLC Standard for Nitrofuran Metabolite Profiling and Identity Confirmation

The well-characterized HPLC retention times (4.0, 5.7, 10.0, 14.3 min) and spectroscopic identification of the cis/trans-oxime and amino metabolites provide a validated reference set for analytical method development [1]. Laboratories performing metabolic reduction studies on novel nitrofurans can use this compound as a calibration standard to confirm metabolite identity and ensure chromatographic reproducibility [1].

Divergent Scaffold for Medicinal Chemistry Library Synthesis

With at least three sequentially addressable reactive handles (methyl ester hydrolysis, differential SNAr at C3 and C4 chlorine, nitro reduction), this compound serves as a versatile starting point for generating diverse furoate-based compound libraries [1][2]. The documented chemoselectivity enables stepwise functionalization without protecting group manipulation, accelerating hit-to-lead optimization campaigns in anti-infective or oncology programs [1][2].

Hypoxia-Selective Prodrug Design and Validation

The enhanced mutagenic activity under anaerobic conditions suggests that the compound or its derivatives could function as hypoxia-selective cytotoxins [1]. For researchers designing nitroaromatic prodrugs activated in tumor microenvironments, this scaffold offers a validated starting point with documented oxygen-dependent differential activity profiles [1].

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